molecular formula C12H7ClN2S B1621630 4-Chloro-2-(thiophen-2-yl)quinazoline CAS No. 59455-95-7

4-Chloro-2-(thiophen-2-yl)quinazoline

Cat. No. B1621630
CAS RN: 59455-95-7
M. Wt: 246.72 g/mol
InChI Key: XBTCAVUUTNKLJG-UHFFFAOYSA-N
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Patent
US03998951

Procedure details

To a stirred suspension of 22.8 g of 2-(2-thienyl)-quinazolin-4(3H)-one in 200 ml of thionyl chloride was added in small quantities 7.3 g of dimethylformamide. The mixture was stirred for 2 hours, then poured into 2 liters of ice. The yellow solid was recrystallized three times from cyclohexane to give 16.7 g of 4-chloro-2-(2-thienyl)-quinazoline, m.p. 121.5°-123°; ir and nmr spectra were consistent with the assigned structure.
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[NH:15][C:14](=O)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=1.CN(C)C=O.S(Cl)([Cl:24])=O>>[Cl:24][C:14]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=[C:6]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[N:15]=1

Inputs

Step One
Name
Quantity
22.8 g
Type
reactant
Smiles
S1C(=CC=C1)C1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
200 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
7.3 g
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
ice
Quantity
2 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yellow solid was recrystallized three times from cyclohexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=NC2=CC=CC=C12)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.